Ethyl 3-(2-aminothiazol-5-yl)propanoate
Description
Ethyl 3-(2-aminothiazol-5-yl)propanoate is an ethyl ester derivative featuring a propanoate backbone linked to a 2-aminothiazole ring at the 5-position. The thiazole moiety, a heterocyclic compound containing sulfur and nitrogen, is notable for its prevalence in medicinal chemistry due to its bioisosteric properties and ability to participate in hydrogen bonding. The amino group at position 2 of the thiazole ring enhances polarity and may influence binding affinity in biological systems .
Properties
Molecular Formula |
C8H12N2O2S |
|---|---|
Molecular Weight |
200.26 g/mol |
IUPAC Name |
ethyl 3-(2-amino-1,3-thiazol-5-yl)propanoate |
InChI |
InChI=1S/C8H12N2O2S/c1-2-12-7(11)4-3-6-5-10-8(9)13-6/h5H,2-4H2,1H3,(H2,9,10) |
InChI Key |
GCPIRUPPKTXRRY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCC1=CN=C(S1)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-(2-amino-1,3-thiazol-5-yl)propanoate typically involves the reaction of ethyl acetoacetate with thiourea under basic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the thiazole ring . The reaction conditions usually involve heating the reactants in ethanol with a base such as sodium ethoxide or potassium carbonate.
Industrial Production Methods
Industrial production of thiazole derivatives, including ethyl 3-(2-amino-1,3-thiazol-5-yl)propanoate, often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(2-amino-1,3-thiazol-5-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the thiazole ring can lead to the formation of dihydrothiazoles.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms of the thiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex thiazole derivatives.
Biology: Thiazole derivatives have shown antimicrobial, antifungal, and antiviral activities.
Industry: Thiazole derivatives are used in the production of dyes, pigments, and rubber accelerators.
Mechanism of Action
The mechanism of action of ethyl 3-(2-amino-1,3-thiazol-5-yl)propanoate involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, thiazole derivatives can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access . Additionally, they can interact with receptors, either activating or inhibiting their signaling pathways .
Comparison with Similar Compounds
Ethyl 3-(4-Amino-2-methylthiothiazol-5-yl)-3-oxopropanoate
- Structure : Differs by a methylthio (-SMe) group at position 2 and an additional oxo (-CO) group at position 3 of the thiazole ring.
- Molecular Formula : C₉H₁₁N₂O₃S₂ (calculated).
- Key Properties : The methylthio group increases lipophilicity, while the oxo group introduces ketone reactivity.
- Applications : Listed in chemical directories (e.g., ChemExper, Alfa Chemistry) as a synthetic intermediate, suggesting roles in heterocyclic chemistry .
Ethyl 3-[5-(Aminomethylene)-4-oxo-2-thioxothiazolidin-3-yl]propanoate
- Structure: Contains a thioxothiazolidinone ring system with an aminomethylene substituent.
- Key Properties : The thioxo (-S) and oxo (-CO) groups enhance electrophilicity, enabling interactions with biological targets.
Ethyl 3-(Methylthio)propanoate
- Structure: A simpler analog lacking the thiazole ring, with a methylthio group directly attached to the propanoate chain.
- Key Properties : Volatile ester contributing to pineapple aroma; odor activity value (OAV) of 91.21 µg·kg⁻¹ in pineapple pulp.
- Applications: Used in flavor and fragrance industries due to its fruity, sulfurous notes .
Comparative Data Table
Key Differences and Implications
Substituent Effects: The 2-amino group in the target compound enhances hydrogen-bonding capacity compared to methylthio or thioxo groups in analogs. This may improve target specificity in drug design.
Biological Activity: Thiazolidinone derivatives () exhibit antimicrobial properties, whereas methylthio-propanoates () are inert in biological systems but valuable in flavor chemistry.
Synthetic Utility: The target compound’s amino-thiazole scaffold is a common motif in kinase inhibitors (e.g., dasatinib), suggesting its role in oncology research. In contrast, ’s oxo-thiazole derivative may serve as a precursor for more complex heterocycles.
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